1-Chlorotetradecane

描述

Contextualization within the Class of Haloalkanes and Chlorinated Paraffins

1-Chlorotetradecane belongs to the larger family of haloalkanes, which are organic compounds containing a halogen atom bonded to an alkyl group. solubilityofthings.com More specifically, it is classified as a chlorinated paraffin (B1166041). nih.gov Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length: short (C10-13), medium (C14-17), and long (C>17). nih.gov this compound, with its 14-carbon chain, falls into the medium-chain category. solubilityofthings.comnih.gov

The defining feature of this compound is its structure: a 14-carbon chain with a single chlorine atom attached to the first carbon. solubilityofthings.com This specific arrangement dictates its chemical reactivity and physical properties. solubilityofthings.com Like other chlorinated hydrocarbons, it is largely insoluble in water due to its long, hydrophobic carbon chain but dissolves in organic solvents such as hexane, toluene, and chloroform. solubilityofthings.com

Significance as a Model Compound in Scientific Studies

In scientific research, this compound serves as a valuable model compound for studying the behavior of chlorinated paraffins in various systems. For instance, it has been used in studies of nonionic microemulsions, helping researchers understand phase behavior and kinetics in these complex mixtures. chemsrc.com Its well-defined structure, in contrast to the complex mixtures of commercial chlorinated paraffins, allows for more precise analysis of reaction mechanisms and environmental fate. researchgate.net

Role as a Key Intermediate and Building Block in Organic Synthesis

One of the most significant roles of this compound is as an intermediate and building block in organic synthesis. solubilityofthings.comopenpr.com It is a precursor in the production of a variety of other organic chemicals. openpr.com A primary application is in the manufacture of surfactants and detergents. guidechem.commyskinrecipes.com Specifically, it is a key component in the production of quaternary ammonium (B1175870) compounds, which are widely used as fabric softeners, disinfectants, and antimicrobial agents. myskinrecipes.com

Furthermore, this compound is used in the preparation of long-chain alkyl derivatives, which are essential in formulating lubricants and corrosion inhibitors. myskinrecipes.com Its role in research and development includes acting as a reagent to introduce the tetradecyl group into various chemical structures, which aids in the study of organic reactions and material properties. myskinrecipes.com For example, it can be used to produce 1-tetradecyl-pyridinium chloride. guidechem.com

Overview of Research Areas and Academic Relevance

The academic relevance of this compound extends to several fields. In environmental science, it is used in studies to understand the fate and transport of halogenated compounds in ecosystems. solubilityofthings.com Research into its biotransformation pathways, such as its metabolism by certain bacteria, provides insight into the environmental degradation of chlorinated paraffins. researchgate.netresearchgate.net

In the field of green chemistry, the synthesis of this compound itself has been a subject of study. Researchers have developed an SN2 synthesis of this compound from 1-tetradecanol (B3432657) that is high-yielding and occurs without the use of a solvent, representing a more environmentally sustainable approach. mnsu.edu Additionally, it has been used as an internal standard in analytical chemistry for the determination of other chlorinated compounds in various matrices. chemicalbook.com

Properties of this compound

| Property | Value |

| Molecular Formula | C14H29Cl cas.org |

| Molecular Weight | 232.83 g/mol sigmaaldrich.com |

| CAS Number | 2425-54-9 cas.org |

| Appearance | Colorless to pale yellow liquid solubilityofthings.comguidechem.com |

| Odor | Faint, mild odor solubilityofthings.comchemicalbook.com |

| Density | 0.859 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 292 °C; 139-142 °C at 4 mmHg cas.orgsigmaaldrich.com |

| Melting Point | 4.9 °C cas.org |

| Solubility in Water | Insoluble (<0.01 g/L) solubilityofthings.comguidechem.com |

| Refractive Index | n20/D 1.446 sigmaaldrich.com |

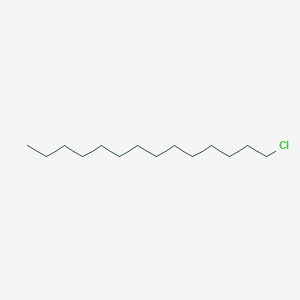

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chlorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHWYOLIEJIAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027471 | |

| Record name | 1-Chlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2425-54-9 | |

| Record name | 1-Chlorotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97D1SF0719 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Approaches for 1 Chlorotetradecane

Established Synthetic Routes to 1-Chlorotetradecane

Chlorination of 1-Tetradecanol (B3432657) (e.g., SN2 Reactions)

A primary and well-established method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction of 1-tetradecanol. mnsu.educhegg.com In this reaction, the hydroxyl group of the alcohol is converted into a better leaving group, which is then displaced by a chloride ion.

Common reagents used to facilitate this transformation include thionyl chloride (SOCl₂), which reacts with the alcohol to form an intermediate chlorosulfite ester. This is followed by an intramolecular SN2 attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. nih.govacs.org The reaction with thionyl chloride is advantageous as it avoids the need for purification via column chromatography. nih.govacs.org A typical procedure involves the slow addition of 1-tetradecanol to thionyl chloride, followed by heating the mixture at reflux for several hours. nih.govacs.org

Alternatively, concentrated hydrochloric acid can be used in the presence of a phase-transfer catalyst, such as tributylhexadecylphosphonium bromide, to achieve high yields of this compound from 1-tetradecanol. thieme-connect.de This method, however, often requires elevated temperatures (around 105°C) and prolonged reaction times. thieme-connect.de The use of micelles can also enhance the solubility of primary alcohols in concentrated hydrochloric acid, leading to high conversion rates. thieme-connect.de

Table 1: Comparison of Reagents for SN2 Chlorination of 1-Tetradecanol

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux | High yield, clean reaction, byproducts are gases | Reagent is corrosive and moisture-sensitive |

| Concentrated HCl / Phase-Transfer Catalyst | 105°C, extended time | High yield | Requires high temperatures and long reaction times |

| Concentrated HCl / Micelles | Varies | Enhanced solubility, high conversion | May require specific surfactants |

Chlorination of Tetradecane (B157292)

Direct chlorination of tetradecane presents another synthetic route, though it is generally less selective for producing the 1-chloro isomer. This method typically involves free-radical halogenation, where a chlorine atom substitutes a hydrogen atom on the alkane chain. The reaction is usually initiated by UV light or heat. However, this process can lead to a mixture of chlorinated isomers, with substitution occurring at various positions along the carbon chain, as well as polychlorinated products. Isolating the desired this compound from this mixture can be challenging and may require fractional distillation. chemicalbook.com

Reagent-Based Synthesis Protocols (e.g., Tosyl Chloride/DMAP)

The conversion of 1-tetradecanol to this compound can also be achieved through a two-step process involving the formation of a tosylate ester followed by nucleophilic substitution. In the first step, 1-tetradecanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). reddit.comresearchgate.net The resulting tosylate is an excellent leaving group.

However, in some cases, particularly with electron-withdrawing groups or certain substrate structures, treatment with tosyl chloride can directly yield the corresponding chloride instead of the tosylate. researchgate.net The reaction of the tosylate with a chloride source, such as lithium chloride, in a suitable solvent then produces this compound via an SN2 mechanism. thieme-connect.de While effective, this method involves multiple steps and the use of reagents that may require careful handling and purification.

Development of Sustainable and Environmentally Benign Synthesis Methods

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Solvent-Free Synthesis Approaches

A significant advancement in the green synthesis of this compound is the development of a solvent-free SN2 reaction. mnsu.edu Researchers have successfully synthesized this compound from 1-tetradecanol in high yields and purity without the use of any solvent. mnsu.edu This approach aligns with green chemistry principles by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. text2fa.ir The absence of a solvent also simplifies product isolation and purification.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a promising platform for the safe, efficient, and scalable synthesis of chemicals. While specific research on the continuous flow synthesis of this compound is emerging, the synthesis of analogous compounds like cetylpyridinium (B1207926) chloride from 1-chloroalkanes has been successfully demonstrated using this technology. thieme-connect.deresearchgate.net

Continuous flow reactors, such as heated coils, allow for precise control over reaction parameters like temperature, pressure, and residence time. thieme-connect.debeilstein-journals.org These systems can significantly reduce reaction times, improve yields, and enhance safety, particularly for reactions that are highly exothermic or involve hazardous reagents. thieme-connect.deresearchgate.netbeilstein-journals.org The application of continuous flow technology to the chlorination of 1-tetradecanol could offer a more sustainable and scalable manufacturing process for this compound. innospk.com

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of this compound

| Feature | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat & Mass Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling large volumes of hazardous materials | Smaller reactor volumes, enhanced safety |

| Scalability | Challenging, requires larger reactors | Easier to scale by operating for longer times |

| Process Control | Limited | Precise control over parameters |

Minimization of Waste Generation and Resource Consumption

In chemical manufacturing, the principles of green chemistry serve as a foundational framework for minimizing environmental impact. The primary goal is to design processes that prevent waste generation from the outset, rather than treating or cleaning it up after the fact. acs.orgskpharmteco.com This approach, known as source reduction, is critical for sustainable production and involves optimizing material and energy usage. conncoll.edueu4environment.org

The synthesis of this compound, commonly achieved through the reaction of 1-tetradecanol with a chlorinating agent like hydrochloric acid, presents several opportunities for waste minimization. rsc.orgwhiterose.ac.uk Traditional methods can have conversion rates ranging from 60% to 95%, meaning a significant portion of the starting materials may remain unreacted, contributing to the waste stream. rsc.orgresearchgate.net Applying green chemistry principles can significantly mitigate this.

Key strategies for minimizing waste and resource consumption in this compound production include:

Maximizing Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. epa.govmlsu.ac.in This involves choosing reactions that have few or no byproducts.

Use of Catalysts: Catalytic reagents are superior to stoichiometric ones as they are effective in small amounts and can facilitate a single reaction multiple times, minimizing waste. acs.orgmlsu.ac.in Exploring catalytic routes for the chlorination of 1-tetradecanol could reduce the need for excess reagents.

Process Optimization: Improving reaction conditions, such as temperature, pressure, and reaction time, can increase the yield and selectivity of the desired product, thereby reducing the amount of unreacted starting materials and byproducts that constitute waste. beeindia.gov.in

Avoiding Chemical Derivatives: Green chemistry encourages avoiding the use of blocking groups or other temporary modifications, as these steps require additional reagents and generate waste. acs.orgepa.gov

The table below outlines key green chemistry principles and their application to the synthesis of this compound for waste and resource minimization.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Design synthesis to produce the least amount of waste possible, prioritizing prevention over treatment. skpharmteco.com |

| Atom Economy | Select reaction pathways that incorporate the maximum amount of reactant atoms into the final product. mlsu.ac.in |

| Catalysis | Utilize catalytic reagents instead of stoichiometric reagents to reduce waste and improve reaction efficiency. acs.org |

| Design for Energy Efficiency | Conduct synthesis at ambient temperature and pressure where possible to minimize energy consumption. mlsu.ac.in |

| Use of Renewable Feedstocks | Investigate the use of 1-tetradecanol derived from renewable, bio-based sources instead of depleting fossil fuels. acs.orgresearchgate.net |

By implementing these strategies, the production of this compound can become more resource-efficient, aligning with modern standards of sustainable chemical manufacturing.

Life Cycle Assessment (LCA) in the Production of this compound

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from the extraction of raw materials to manufacturing, use, and final disposal. tradebe.comecoinvent.org This "cradle-to-grave" analysis provides a holistic view of a product's environmental footprint, identifying key areas for improvement. tradebe.comecochain.com

While a standalone LCA focused solely on this compound is not extensively documented in public literature, its environmental profile has been evaluated within the context of more complex products for which it serves as a precursor. Notably, the LCA of the ionic liquid trihexyltetradecylphosphonium (B14245789) chloride ([P66614]Cl) involves a detailed assessment of this compound's production, as it is a key intermediate reactant. rsc.orgwhiterose.ac.ukrsc.org The methodology for such an assessment involves several key steps: constructing a life cycle tree for the product, conducting a life cycle inventory of all inputs and outputs, assessing the potential environmental impacts, and interpreting the results to guide improvements. rsc.orgwhiterose.ac.uk

LCA databases contain inventory data for these fundamental chemicals, allowing for the estimation of their associated environmental impacts, such as global warming potential (GWP), human toxicity, and resource depletion. rsc.orgresearchgate.net

The table below lists the primary precursors for this compound and their roles in the synthesis process.

| Precursor | Chemical Formula | Role in Synthesis |

| 1-Tetradecanol | C₁₄H₃₀O | Provides the 14-carbon alkyl chain. |

| Hydrochloric Acid | HCl | Acts as the chlorinating agent, providing the chlorine atom. |

| Phosgene (B1210022) | COCl₂ | Can be used in a subsequent step of the reaction process. rsc.orgresearchgate.net |

For processes involving this compound as an intermediate, the production of its own precursors has been identified as a primary hotspot. researchgate.netrsc.org The environmental burdens associated with manufacturing 1-tetradecanol, hydrochloric acid, and phosgene contribute significantly to the total impact of the final product.

Another critical hotspot is the energy consumption during the synthesis itself. The reaction to produce this compound is conducted at elevated temperatures (120-140°C) and, in some cases, increased pressure, demanding significant energy inputs. rsc.orgwhiterose.ac.ukresearchgate.net

The following table summarizes the identified hotspots in the production of this compound and outlines potential strategies for process improvement.

| Identified Hotspot | Description of Impact | Potential Improvement Strategy |

| Precursor Production | The manufacturing of raw materials like 1-tetradecanol contributes significantly to impacts such as Global Warming Potential (GWP). rsc.org | Sourcing precursors from renewable or recycled feedstocks; selecting suppliers with lower environmental footprints. |

| Energy Consumption | Synthesis requires high temperatures and pressures, leading to substantial energy use and associated emissions. rsc.orgresearchgate.net | Process optimization to lower reaction temperatures/pressures; use of catalysis to reduce activation energy; energy integration within the plant. scispace.com |

| Reaction Yield & Waste | Incomplete reactions (yields of 60-95%) lead to waste generation and inefficient use of resources. rsc.orgresearchgate.net | Improving reaction kinetics and selectivity through catalyst development; implementing recycling streams for unreacted materials. |

By focusing on these hotspots, manufacturers can systematically reduce the environmental footprint of this compound production, moving towards more sustainable chemical synthesis.

Reactivity and Mechanistic Investigations of 1 Chlorotetradecane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces the halogen atom. wikipedia.orgsavemyexams.com 1-Chlorotetradecane, being a primary haloalkane, readily undergoes these reactions. studymind.co.ukchemguide.co.uk

Primary haloalkanes predominantly react via the bimolecular nucleophilic substitution (SN2) mechanism. studymind.co.ukchemicalnote.com This process occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-halogen bond breaks. chemicalnote.comlscollege.ac.inlibretexts.org

The key features of the SN2 mechanism for this compound are:

Kinetics : The reaction follows second-order kinetics, as the rate depends on the concentration of both this compound and the nucleophile. chemicalnote.commasterorganicchemistry.com

Mechanism : The reaction proceeds through a single transition state where the carbon atom is temporarily bonded to both the incoming nucleophile and the outgoing chloride leaving group. chemicalnote.comlscollege.ac.in The nucleophile attacks from the side opposite to the leaving group, a process known as "backside attack". lscollege.ac.inlibretexts.orgmasterorganicchemistry.com

Stereochemistry : This backside attack leads to an inversion of stereochemical configuration at the carbon center, known as a Walden inversion. lscollege.ac.inmasterorganicchemistry.com

A practical example is the synthesis of this compound itself from 1-tetradecanol (B3432657), which can be achieved through an SN2 reaction. mnsu.edu Common nucleophilic substitution reactions for this compound include hydrolysis with hydroxide (B78521) ions to form 1-tetradecanol, reaction with cyanide to extend the carbon chain to form pentadecanenitrile, and reaction with ammonia (B1221849) to produce primary amines. studymind.co.ukchemhume.co.ukchemguide.co.uk

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) chemicalnote.commasterorganicchemistry.com |

| Mechanism | Two-step (ionization then nucleophilic attack) chemicalnote.comucsb.edu | One-step (concerted) lscollege.ac.inlibretexts.org |

| Intermediate | Carbocation ucsb.edulibretexts.org | None (only a transition state) chemicalnote.comucsb.edu |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary masterorganicchemistry.com |

| Stereochemistry | Racemization | Inversion of configuration masterorganicchemistry.comlibretexts.org |

| Nucleophile Role | Not involved in rate-determining step | Involved in rate-determining step chemicalnote.com |

The reactivity of haloalkanes is influenced by several structural factors. chemicals.co.uk For this compound, both the length of the alkyl chain and the position of the chlorine atom are significant.

Chain Length : The long 14-carbon chain of this compound primarily affects its physical properties, such as increasing its boiling point due to stronger van der Waals dispersion forces. chemguide.co.ukchemicals.co.uk In terms of reactivity, elongating the alkyl chain can slightly decrease the rate of SN2 reactions due to a minor increase in steric hindrance. researchgate.net However, the primary electronic effect of the alkyl group remains the determining factor.

Halogen Position : this compound is a primary (1°) haloalkane because the carbon atom bonded to the chlorine is attached to only one other alkyl group. chemguide.co.uk This structure is crucial as it minimizes steric hindrance around the reaction center, making it highly susceptible to SN2 attack. masterorganicchemistry.com Secondary and tertiary haloalkanes are progressively more sterically hindered, which slows down or prevents the SN2 mechanism. Tertiary haloalkanes react almost exclusively through the SN1 mechanism, which involves the formation of a stable carbocation intermediate. chemguide.co.uk

Catalysts can significantly alter the course and efficiency of nucleophilic substitution reactions involving this compound.

Phase-Transfer Catalysis : In reactions with nucleophiles that are insoluble in the organic solvents in which this compound is soluble, phase-transfer catalysts are employed. These catalysts, such as quaternary ammonium (B1175870) salts, transport the nucleophile from the aqueous phase to the organic phase, enabling the reaction to proceed.

Iodide Catalysis (Finkelstein Reaction) : Chloroalkanes are less reactive than iodoalkanes. chemguide.co.uk The Finkelstein reaction utilizes a catalytic amount of sodium iodide (NaI) in a solvent like acetone (B3395972) to convert an alkyl chloride or bromide into the more reactive alkyl iodide in situ. wikipedia.org The resulting iodoalkane then reacts readily with the desired nucleophile.

Transition-Metal Catalysis : Modern synthetic methods increasingly use transition-metal catalysts (e.g., based on palladium, nickel, or copper) for substitution reactions. acs.org These reactions often proceed through radical pathways rather than traditional SN2 mechanisms. acs.org A key advantage is the potential for enantioconvergent reactions, where a racemic mixture of a chiral halide can be converted into a single enantiomer of the product through the use of a chiral catalyst. acs.org

Impact of Chain Length and Halogen Position on Reaction Pathways

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. chemhume.co.ukchemguide.co.uk This process, typically following the E2 (bimolecular elimination) mechanism, competes with SN2 substitution. chemguide.co.uk

In an E2 reaction, the base abstracts a proton from the carbon atom adjacent (beta-position) to the carbon bearing the chlorine. matanginicollege.ac.inmgscience.ac.in Simultaneously, the C-Cl bond breaks, and a double bond forms between the alpha and beta carbons, yielding tetradecene. matanginicollege.ac.in

The competition between substitution and elimination is governed by several factors:

Nature of the Base/Nucleophile : Strong bases that are poor nucleophiles (e.g., potassium tert-butoxide) favor elimination. Strong nucleophiles that are weak bases (e.g., iodide ion) favor substitution. Hydroxide ions can act as both a nucleophile and a base, leading to a mixture of products. chemguide.co.uk

Solvent : Polar protic solvents (like water) can solvate the nucleophile, slightly favoring substitution. Polar aprotic solvents or non-polar solvents (like ethanol) favor elimination. chemhume.co.ukchemguide.co.uk

Temperature : Higher temperatures generally favor elimination over substitution. chemguide.co.uk

Since this compound is a primary haloalkane, SN2 reactions are typically favored over E2. chemguide.co.uk However, elimination can be made the major pathway by using a sterically hindered, strong base and high temperatures. chemguide.co.uk

Table 2: Factors Influencing Substitution vs. Elimination

| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |

|---|---|---|

| Reagent | Good nucleophile, weak base (e.g., CN-, I-) | Strong, sterically hindered base (e.g., t-BuOK) chemguide.co.uk |

| Substrate | Primary > Secondary masterorganicchemistry.com | Tertiary > Secondary > Primary chemguide.co.uk |

| Solvent | Aqueous / Polar protic ucsb.educhemguide.co.uk | Ethanolic / Aprotic chemhume.co.ukchemguide.co.uk |

| Temperature | Lower temperatures | Higher temperatures chemguide.co.uk |

Formation of Organometallic Reagents from this compound

This compound serves as a precursor for the synthesis of various organometallic reagents. These reactions involve the direct reaction of the haloalkane with a metal, typically in an anhydrous ether solvent. libretexts.org

Grignard Reagents : The reaction of this compound with magnesium turnings in dry diethyl ether or tetrahydrofuran (B95107) (THF) yields tetradecylmagnesium chloride (C₁₄H₂₉MgCl), a Grignard reagent. libretexts.orgriekemetals.com These reagents are highly versatile nucleophiles and strong bases used extensively in organic synthesis to form new carbon-carbon bonds.

Organolithium Reagents : Similarly, reacting this compound with lithium metal produces tetradecyllithium (C₁₄H₂₉Li). libretexts.orgpressbooks.pub Alkyllithium reagents are generally more reactive than their Grignard counterparts.

Gilman Reagents : Alkyllithium reagents can be used to prepare lithium diorganocopper reagents, also known as Gilman reagents (R₂CuLi). pressbooks.pub For example, tetradecyllithium can react with copper(I) iodide to form lithium di(tetradecyl)cuprate. These reagents are particularly useful for coupling reactions with other organic halides to form larger alkanes. pressbooks.pub

Oxidative Transformations of this compound and Analogues

While direct chemical oxidation of this compound is not a common laboratory transformation, its oxidative biodegradation and that of its analogues have been studied. These processes are relevant to the environmental fate of chlorinated paraffins. researchgate.netresearchgate.net

Microbial degradation of long-chain haloalkanes can proceed via several oxidative pathways:

Oxidative Dehalogenation : Some microorganisms possess enzymes, such as haloalkane dehalogenases, that can cleave the carbon-halogen bond. scbt.com This is often followed by oxidation of the resulting alcohol.

Terminal Oxidation and β-Oxidation : A common pathway for the breakdown of long-chain alkanes involves initial oxidation at the terminal methyl group (the omega-carbon) by oxygenase enzymes to form a primary alcohol. semanticscholar.org This is further oxidized to a carboxylic acid. In the case of this compound, this would lead to a chlorinated fatty acid. This intermediate can then be broken down via a process similar to the β-oxidation of fatty acids. europa.eu

Dechlorination-Hydroxylation : Studies on chlorinated paraffins show that biotransformation can involve dechlorination (removal of the chlorine atom) and hydroxylation (addition of a hydroxyl group). researchgate.netsemanticscholar.org For this compound, this could lead to the formation of various tetradecanol (B45765) isomers or tetradecanediols.

One study on the biodegradation of long-chain chlorinated paraffins proposed a degradation pathway involving the initial dechlorination of terminal methyl groups, followed by oxidation to chlorinated fatty acids, which are then broken down further via β-oxidation. europa.eu

Dehalogenation Mechanisms

The cleavage of the carbon-halogen bond, or dehalogenation, is the critical and often rate-limiting step in the degradation of halogenated hydrocarbons like this compound. This process can occur through several distinct biochemical pathways, largely dictated by the environmental conditions and the enzymatic machinery of the microorganisms involved. oup.com The primary mechanisms responsible for the dehalogenation of haloalkanes are oxygenation, reduction, and hydrolytic substitution. oup.communi.cz For long-chain haloalkanes such as this compound, the specific pathway employed is influenced by factors including oxygen availability and the specificity of the enzymes present. oup.comasm.org

Oxygenation-Mediated Dehalogenation

Under aerobic conditions, oxidative dehalogenation is a common pathway for the breakdown of long-chain haloalkanes. oup.communi.cz This mechanism is typically initiated by monooxygenase or dioxygenase enzymes, such as cytochrome P450s, which are known for their ability to catalyze a wide range of reactions, including hydroxylation and dehalogenation. nih.govfrontiersin.org The process involves the oxidation of the haloalkane molecule, which leads to the formation of an unstable intermediate that subsequently decomposes, resulting in the cleavage of the carbon-halogen bond. washington.edu

The initial attack often occurs at the terminal, non-halogenated end of the alkane chain. scbt.com For example, studies with Pseudomonas sp. strain 273 on α,ω-dichloroalkanes indicated that dehalogenation was strictly oxygen-dependent and that the enzyme system responsible was also induced by the non-halogenated parent alkane (decane), suggesting the involvement of an alkane monooxygenase. asm.org Research on Rhodococcus erythropolis Y2, which can utilize monochloroalkanes from C7 to C18 for growth, identified this compound as one of the most effective substrates for dechlorination in resting cell experiments, pointing towards an oxidative mechanism. asm.orgresearchgate.net

The general mechanism for oxidative dehalogenation by a cytochrome P450 monooxygenase involves the hydroxylation of a carbon atom. washington.edu If the carbon atom adjacent to the halogen is hydroxylated, the resulting haloalcohol can be unstable and spontaneously dehalogenate. Alternatively, hydroxylation at the opposite end of the molecule can initiate a degradation sequence that later results in halide release.

| Microorganism | Substrate(s) | Key Findings | Citations |

| Pseudomonas sp. strain 273 | C9 to C12 chloroalkanes, 1,10-dichlorodecane | Dehalogenation was strictly dependent on oxygen. The enzyme system was also induced by decane, suggesting an alkane monooxygenase is responsible. | asm.org |

| Rhodococcus erythropolis Y2 | C7 to C18 n-alkanes and monochloroalkanes | Grew effectively on long-chain monochloroalkanes. This compound was one of the best substrates for dechlorination. | asm.orgresearchgate.net |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a significant degradation pathway that occurs predominantly in anaerobic environments. oup.communi.cz This process involves the transfer of electrons to the halogenated compound, causing the cleavage of the carbon-halogen bond. youtube.com Reductive dehalogenation can proceed through several mechanisms, including hydrogenolysis and reductive elimination (also known as dihaloelimination). oup.comyoutube.com

Hydrogenolysis: In this reaction, the halogen substituent is replaced by a hydrogen atom. This process requires two electrons and a proton donor. youtube.com

Reductive Elimination: This occurs in compounds with adjacent halogens (vicinal dihalides) or halogens on the same carbon (geminal dihalides). Two halogen atoms are removed, resulting in the formation of a double or triple bond between the carbon atoms. youtube.com

While extensive research on reductive dehalogenation has focused on highly chlorinated, short-chain solvents like tetrachloroethene (PCE) and trichloroethene (TCE), the fundamental principles apply to a broader range of halogenated compounds. nih.govresearchgate.net The process is often mediated by specific enzymes called reductive dehalogenases or can occur fortuitously via co-factors like vitamin B12. nih.gov For a terminally chlorinated alkane like this compound, the most likely reductive pathway would be hydrogenolysis, yielding tetradecane (B157292) and a chloride ion. This pathway is a crucial fate-determining process for many pollutants in anoxic sediments and groundwater. researchgate.net

Advanced Applications of 1 Chlorotetradecane in Organic Synthesis and Materials Science

1-Chlorotetradecane as a Precursor for Specialty Chemicals and Derivatives

The 14-carbon alkyl chain of this compound makes it an ideal starting material for molecules where long hydrophobic chains are essential for functionality. myskinrecipes.com It is a key intermediate in the production of surfactants, lubricants, corrosion inhibitors, and various complex organic molecules. openpr.comnbinno.com

This compound is a direct precursor in the synthesis of quaternary ammonium (B1175870) compounds, a significant class of surfactants. myskinrecipes.com These amphiphilic molecules, featuring a hydrophilic cationic head and a long hydrophobic tail, are utilized as fabric softeners, disinfectants, and antimicrobial agents. myskinrecipes.com

A prime example is the synthesis of myristyl-based surfactants. This compound (also known as myristyl chloride) is used to prepare compounds like Dimethyldimyristyl ammonium chloride. chemicalbook.comlookchem.com The synthesis involves the quaternization of a tertiary amine with this compound, where the tetradecyl group is transferred to the nitrogen atom.

It is important to distinguish between surfactants based on their alkyl chain length. While this compound (a C14 chloride) is used for myristyl derivatives, the closely related compound Cetyltrimethyl Ammonium Chloride (CTAC) is synthesized from 1-chlorohexadecane (B1210310) (a C16 chloride, also known as cetyl chloride). nbinno.commolbase.com Long-chain quaternary ammonium surfactants like CTAC are frequently combined with long-chain fatty alcohols in hair conditioners and shampoos for their anti-static, anti-frizz, and detangling properties. atamanchemicals.com

The long alkyl chain provided by this compound is beneficial in the formulation of high-performance lubricants and corrosion inhibitors. myskinrecipes.comopenpr.com It serves as a raw material for long-chain alkyl derivatives that are essential components in these formulations. myskinrecipes.com

Corrosion inhibitors function by adsorbing onto a metal surface to form a protective barrier, which can influence both anodic and cathodic reactions to prevent corrosion. researchcommons.org Organic inhibitors, particularly those with long alkyl chains, can form a diffusion barrier that physically prevents corrosive agents from reaching the metal surface. researchcommons.org The tetradecyl group from this compound can be incorporated into various molecular structures, such as pyridinium (B92312) gemini (B1671429) surfactants, which have been tested as effective corrosion inhibitors for steel in acidic environments. mdpi.com The synthesis of these specialized chemicals leverages this compound as a starting intermediate. nbinno.com

Alkylation is a fundamental chemical reaction that involves the transfer of an alkyl group from one molecule to another. wikipedia.orgnumberanalytics.com this compound acts as an electrophilic alkylating agent, delivering the 14-carbon tetradecyl group to a nucleophile. myskinrecipes.comwikipedia.org This capability is crucial for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecules from simpler precursors. numberanalytics.com

In organic synthesis, it is used as a reagent to introduce the tetradecyl group into various chemical structures. myskinrecipes.com This process is instrumental in synthesizing a range of organic compounds, including those used in pharmaceuticals and agrochemicals. numberanalytics.comnbinno.cominnospk.com The reaction typically proceeds via nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. wikipedia.org

This compound is a key reactant in the synthesis of tetraalkylphosphonium salts, which are used as phase-transfer catalysts, biocides, and ionic liquids. unicross.edu.ngcore.ac.uk A notable example is the preparation of tributyl tetradecyl phosphonium (B103445) chloride.

This synthesis is typically achieved by reacting tributylphosphine (B147548) with an equimolar amount of this compound. mdpi.com The reaction is carried out at elevated temperatures, often around 120-150°C, under a nitrogen atmosphere for several hours. mdpi.comgoogle.comgoogle.com After the reaction is complete, the mixture can be purified to yield the final product, which is a white solid or a viscous liquid depending on its purity. mdpi.comgoogle.com The resulting tributyl tetradecyl phosphonium chloride is used in applications such as water treatment and as a fine-chemical intermediate. google.com

| Reaction Parameter | Description | Source(s) |

| Reactants | Tributylphosphine and this compound | mdpi.com |

| Temperature | 120-150°C | mdpi.comgoogle.comgoogle.com |

| Atmosphere | Nitrogen (N₂) | mdpi.com |

| Reaction Time | 10-16 hours | mdpi.comgoogle.com |

| Product | Tributyl Tetradecyl Phosphonium Chloride | mdpi.comgoogle.com |

Alkylation Agent in the Production of Complex Organic Molecules

Applications in Microemulsion Systems

Microemulsions are thermodynamically stable, transparent mixtures of oil, water, and surfactant. researchgate.net this compound has been utilized as the oil phase in model nonionic microemulsion systems to study their phase behavior and kinetics, which has implications for reaction catalysis and product separation. chemicalbook.comacs.org

Detailed studies have been conducted on a ternary nonionic microemulsion system composed of pentaethylene glycol dodecyl ether (C₁₂E₅) as the surfactant, water, and this compound as the oil phase. acs.orgnih.gov This system exhibits rich phase behavior as a function of temperature. With increasing temperature, it transitions through several phases: an oil-in-water phase (L₁+O), a droplet microemulsion phase (L₁), a lamellar liquid crystalline phase (Lα), and a sponge-like liquid phase (L₃). acs.orgacs.orgnih.gov

The kinetics of phase separation in this system have been investigated through temperature quench experiments. acs.orgnih.gov In these studies, a stable L₁ microemulsion is rapidly cooled to a lower temperature, inducing a transition into the unstable L₁+O region, where an excess oil phase separates from the microemulsion droplets. acs.org This process is monitored using time-resolved small-angle X-ray scattering (TR-SAXS) and turbidity measurements. acs.orgnih.gov

These experiments reveal the simultaneous shrinking of the original microemulsion droplets and the growth of new, larger oil droplets. acs.org For instance, in one study, a temperature quench from 24°C (L₁ phase) to 13°C (L₁+O phase) was performed. acs.orgnih.gov The analysis of the TR-SAXS data showed that over a period of 160 minutes, the volume equivalent radius of the microemulsion droplets decreased from 76 Å to 51 Å, while the radius of the newly formed oil drops grew to 217 Å. nih.gov After approximately 48 minutes, the system reached a steady state where the oil droplets continued to grow via Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. acs.orgnih.gov

| Parameter | Initial State (L₁ Phase, 24°C) | Final State (L₁+O Phase, 13°C, after 160 min) | Source(s) |

| System Components | C₁₂E₅ / Water / this compound | C₁₂E₅ / Water / this compound | acs.orgnih.gov |

| Microemulsion Droplet Radius | 76 Å | 51 Å | nih.gov |

| Separated Oil Drop Radius | N/A | 217 Å | nih.gov |

| Primary Kinetic Mechanism | N/A | Ostwald Ripening | acs.org |

This research provides fundamental insights into the mechanisms of material exchange and phase separation in nonionic microemulsions containing chlorinated oils. acs.org

Role in Interfacial Phenomena and Droplet Formation Studies

This compound plays a significant role as a model oil phase in the study of interfacial phenomena, particularly in the formation and behavior of droplets within microemulsions. Its well-defined chemical properties and hydrophobicity make it an ideal component for creating stable microemulsion systems used in fundamental research. solubilityofthings.com

A notable application is in the preparation of nonionic microemulsions to investigate nucleation and droplet growth. ntnu.no In one key study, a stable model microemulsion was prepared consisting of pentaoxyethylene glycol dodecyl ether (a nonionic surfactant), water, and this compound as the oil phase. ntnu.no Researchers subjected this system to systematic temperature changes to induce phase separation and observe the subsequent droplet formation. ntnu.no

The research demonstrated that as the temperature was lowered into the unstable region of the phase diagram, excess this compound was expelled from the microemulsion, leading to the formation of new, larger oil-rich droplets. ntnu.no The study of the system's turbidity and hydrodynamic radius revealed the existence of a narrow metastable region where the original microemulsion droplets and the newly formed oil-rich droplets coexist. ntnu.no This phenomenon is attributed to the free energy barrier associated with the curvature of the surfactant film, which resists the immediate formation of the larger droplets. ntnu.no Such studies are crucial for understanding the dynamics of emulsification, which is fundamental in industries ranging from pharmaceuticals to food products. quora.com The use of this compound allows for precise control and observation of these complex interfacial processes.

Contributions to Polymer Science and Advanced Materials Chemistry

While primarily known as a chemical intermediate, this compound has made specific and important contributions to the fields of polymer science and advanced materials chemistry, particularly as a solvent and a functional reagent in the synthesis of nanomaterials. tradingchem.com

In the realm of advanced materials, this compound serves as a high-boiling-point, nonpolar solvent in the colloidal synthesis of two-dimensional (2D) nanostructures. rsc.orgresearchgate.net For instance, it has been utilized as the solvent in the synthesis of lead halide (PbCl₂) nanosheets. rsc.org More critically, it also functions as a source of halide ions, which play a crucial role in directing the shape and morphology of the resulting nanomaterials. researchgate.net Research on the formation of tin telluride (SnTe) nanosheets showed that this compound was a key factor in obtaining uniform and well-defined 2D nanostructures, whereas only agglomerated particles were formed in its absence. researchgate.net The interplay of ligands, including this compound, provides the necessary conditions for creating stable, low-dimensional nanomaterials with tunable sizes and shapes. researchgate.net

Although direct application as a monomer is less common, this compound is considered a precursor for producing polymer monomers. tradingchem.com Its long alkyl chain is a desirable feature for incorporation into polymers to modify properties such as hydrophobicity and flexibility. Furthermore, its role as a precursor to phase transfer catalysts (see section 4.4) indirectly links it to polymer synthesis, as these catalysts are employed in polymerization reactions, such as the synthesis of low-molecular-weight epoxy resins. researchgate.net

Research in Catalysis and Ligand Synthesis Involving this compound

This compound is a pivotal reactant in the synthesis of a variety of compounds that serve as catalysts and ligands. Its primary role is as an alkylating agent, providing the 14-carbon "myristyl" chain in the synthesis of surfactants and catalysts.

A major application is in the synthesis of quaternary ammonium salts (QAS), which are widely used as phase transfer catalysts (PTCs). quora.com The reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide like this compound. ntnu.no These PTCs are crucial in organic synthesis for facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase) by transporting one reactant across the phase boundary. For example, this compound is a key starting material for producing tetradecyl-dimethyl-benzyl ammonium chloride, a QAS with applications as a biocide. google.com It is also used to synthesize dimethyldimyristyl ammonium chloride, another surfactant. chemicalbook.comlookchem.com

| Product | Other Key Reactant(s) | Catalyst/Reaction Type | Application of Product | Reference |

|---|---|---|---|---|

| Tetradecyl-dimethyl-benzyl ammonium chloride | Dimethylamine, Benzyl chloride | Menshutkin Reaction | Phase Transfer Catalyst, Biocide | google.com |

| 1-Methyl-3-n-tetradecylimidazolium chloride ([C14MIM]Cl) | 1-Methylimidazole | N-alkylation | Ionic Liquid, Catalyst | jca.edu.vn |

| 1-Butyl-3-n-tetradecylimidazolium chloride ([C14BIM]Cl) | 1-Butylimidazole | N-alkylation | Ionic Liquid, Catalyst | jca.edu.vn |

| Myristyl Nicotinate | Vitamin B3 (Nicotinic acid) | Phase Transfer Catalysis | Cosmetic Ingredient | google.com |

Furthermore, this compound is integral to the synthesis of ionic liquids (ILs), which are salts that are liquid at low temperatures and have numerous applications in catalysis and as "green" solvents. Research has detailed the synthesis of imidazolium-based ILs, such as 1-methyl-3-n-tetradecylimidazolium chloride ([C₁₄MIM]Cl), by reacting this compound with 1-methylimidazole. jca.edu.vn The reaction time and temperature are optimized to achieve high yields (over 90%). jca.edu.vn Similarly, phosphonium-based ionic liquids can be synthesized using this compound. scribd.com

Analytical and Spectroscopic Methodologies in 1 Chlorotetradecane Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of 1-chlorotetradecane, providing the means to separate it from complex mixtures and to determine its concentration.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, with its retention time—the time it takes to travel through the column—serving as a key identifier. For instance, on a non-polar DB-1 capillary column with a temperature ramp, this compound has a reported retention index of 1659.8. nist.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also definitive identification through the mass spectrum of the compound. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. The NIST Chemistry WebBook and other databases provide reference mass spectra for this compound, which are essential for its identification in unknown samples. nist.govrestek.com

Research has demonstrated the use of GC-MS for the separation and identification of this compound in various applications. For example, in a study on the emissions of isothiazolinones from paint, this compound was used as an internal standard and was successfully separated from other components, including 1-chlorodecane (B1663957) and various isothiazolinones, on a specific GC column. researchgate.net The separation of these compounds was achieved in under 37 minutes. researchgate.net

Table 1: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Column Type | Capillary, DB-1 (non-polar) | nist.gov |

| Retention Index (non-polar column) | 1659.8 | nist.gov |

| Retention Index (polar column) | 1873 | nist.gov |

| Application Example | Separation from isothiazolinones in paint emissions | researchgate.net |

While GC is more common for a compound with the volatility of this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile or thermally labile compounds that may be present in the same sample matrix. Although direct HPLC analysis of this compound is less frequently reported in the literature, its utility in a broader analytical method that includes HPLC for other components is acknowledged. For instance, in the analysis of complex mixtures, HPLC with UV-VIS or MS detectors is often used for certain analytes, while GC is used for others like this compound. researchgate.net Some suppliers of this compound provide information on HPLC analysis as part of their quality control documentation. amadischem.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the different protons along the alkyl chain. The protons closest to the chlorine atom are the most deshielded and thus appear at the highest chemical shift. The spectrum typically shows a triplet for the methyl (CH₃) group at the end of the chain, a triplet for the methylene (B1212753) (CH₂) group attached to the chlorine, and a complex multiplet for the other methylene groups in the chain. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the chlorine atom exhibits a characteristic chemical shift that is significantly different from the other carbons in the alkyl chain. rsc.org

SpectraBase, a comprehensive spectral database, contains multiple NMR spectra for this compound, which serve as valuable references for researchers. spectrabase.com These spectra are crucial for confirming the identity and purity of the compound and for studying its role in chemical reactions and interactions. For example, NMR was used to characterize the structure of 1,3-ditetradecyl-imidazolium chloride, which is synthesized from this compound. rsc.org

Table 2: Representative NMR Data for a Related Compound Synthesized from this compound (1,3-didecyl-imidazolium chloride)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | 9.20 | s | Imidazole C(2)H | rsc.org |

| 7.79 | d | Imidazole CH=CH | rsc.org | |

| 4.16 | t | NCH₂ | rsc.org | |

| 1.78 | quintet | NCH₂CH₂ | rsc.org | |

| 1.23 | m | (CH₂)n | rsc.org | |

| 0.85 | t | CH₃ | rsc.org | |

| ¹³C NMR | 136.51 | - | Imidazole C(2) | rsc.org |

| 123.05 | - | Imidazole C(4/5) | rsc.org | |

| 49.44 | - | NCH₂ | rsc.org | |

| 31.86, 29.80, 29.45, 29.42, 29.25, 28.89, 26.02, 22.66 | - | (CH₂)n | rsc.org | |

| 14.49 | - | CH₃ | rsc.org |

Note: This data is for a derivative of this compound and is provided as an illustrative example of NMR application in related research.

Applications of this compound as an Internal Standard in Analytical Methods

An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks in a chemical analysis. scioninstruments.com It is a powerful tool for improving the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. scioninstruments.com this compound is well-suited for use as an internal standard in GC-based methods due to its chemical properties.

Ideally, an internal standard should be chemically similar to the analyte(s) of interest but not naturally present in the samples. scioninstruments.com this compound's long alkyl chain and chloro-functional group make it a suitable internal standard for the analysis of other chlorinated hydrocarbons and various semi-volatile organic compounds.

Several studies have documented the use of this compound as an internal standard:

It has been employed in the determination of 3-chloropropane-1,2-diol in hydrolyzed vegetable protein by capillary gas chromatography with electrolytic conductivity detection. sigmaaldrich.comlookchem.comchemicalbook.com

In a method for determining EDTA in water, this compound was considered as an internal standard, although it was found to have issues with thermal lability at high injector temperatures (300°C). researchgate.net

It has been used as an internal standard in the GC-MS analysis of isothiazolinones emitted from building materials. researchgate.net In this study, a solution containing 1-chlorodecane, this compound, and DEHP-d4 was used as the internal standard mixture. researchgate.net

For the analysis of certain compounds, a solution of this compound at a concentration of 10 mg/mL has been used as an internal standard. uco.es

The choice of an internal standard is critical, and its performance must be validated for each specific analytical method to ensure it behaves similarly to the analyte and effectively corrects for analytical errors. scioninstruments.com

Computational and Theoretical Studies on 1 Chlorotetradecane

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). In the context of 1-chlorotetradecane, these studies have been employed to investigate its potential binding to biological targets, such as enzymes involved in metabolic processes.

Detailed research findings from molecular docking studies have revealed the binding affinities of this compound with specific protein receptors. For instance, docking analyses have been performed against the α-amylase receptor, a key enzyme in carbohydrate metabolism. researchgate.netjrmds.in These in silico experiments calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein's active site. A lower binding energy generally suggests a more stable complex. researchgate.net

In one study, this compound was docked with two different protein structures, identified by their Protein Data Bank (PDB) IDs, 7K9N and 3BC9. The results showed favorable binding affinities, which were compared to the standard antidiabetic drug, metformin. researchgate.net Such comparative studies are crucial for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. journaljalsi.com The binding affinity of this compound suggests it can fit within the binding sites of these target enzymes, forming stable complexes. researchgate.net

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|

| 7K9N | -5.8 | Metformin | -4.4 |

| 3BC9 | -5.2 | Metformin | -3.7 |

These computational findings provide a theoretical basis for understanding the potential biological interactions of this compound and can guide further in vitro and in vivo experimental validation. journaljalsi.comnih.gov

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules, which are difficult to obtain through experimental methods alone. scienceopen.comias.ac.in For this compound, these computational approaches can predict its reactivity and help elucidate potential reaction mechanisms, such as those involved in its environmental degradation or metabolic transformation.

Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties and reactivity descriptors. scienceopen.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

While specific, detailed quantum chemical studies focusing exclusively on this compound are not extensively published, the principles are widely applied to similar halogenated alkanes. mdpi.com For example, quantum mechanical calculations are used to assess the stability of metabolites formed during biotransformation processes of chlorinated compounds. These calculations can predict whether a proposed transformation pathway is energetically favorable.

The application of these methods to this compound would involve calculating key electronic parameters to understand its susceptibility to nucleophilic or electrophilic attack, which is central to predicting its degradation pathways in various environmental and biological systems.

| Calculation/Parameter | Purpose in Studying this compound |

|---|---|

| Geometry Optimization | Determines the most stable three-dimensional structure. |

| HOMO/LUMO Energy Levels | Predicts electron-donating/accepting ability and chemical reactivity. |

| HOMO-LUMO Energy Gap | Indicates molecular stability and susceptibility to electronic excitation. |

| Potential Energy Surface (PES) Mapping | Elucidates reaction pathways and transition states for degradation or metabolism. scienceopen.com |

| Calculation of Reaction Enthalpies | Determines the energetic feasibility of potential transformation reactions. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Environmental Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models are essential computational tools in environmental science for predicting the properties, behavior, and toxicity of chemicals. acs.org For compounds like this compound, which belongs to the class of short-chain chlorinated paraffins (SCCPs), QSAR models are particularly valuable for assessing environmental fate and potential risks without extensive animal testing. acs.orgx-mol.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. acs.org This is achieved by correlating physicochemical properties or molecular descriptors with observed activity. For chlorinated alkanes, properties like the octanol-water partition coefficient (log Kow), which indicates a compound's hydrophobicity, are critical inputs for predicting bioaccumulation and toxicity in aquatic environments. acs.org

Research in this area focuses on developing models that can predict key environmental endpoints for chlorinated paraffins, including their persistence, bioaccumulation potential, and toxicity (PBT). service.gov.uk Given that chlorinated paraffins are complex mixtures, congener-specific properties are needed to understand their environmental behavior accurately, as each congener behaves individually once released into the environment. acs.org Computational approaches like fragment contribution models, trained using data from quantum chemical methods, are being developed to predict partition coefficients for a large number of SCCP congeners. acs.org

While a specific QSAR model exclusively for this compound is not highlighted, it falls within the scope of models developed for short-chain and other chlorinated alkanes. These models are crucial for regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for risk assessment. acs.orgservice.gov.uk

Scientometric Analysis of Research Trends and Landscapes

Scientometric analysis is a quantitative research method used to evaluate scientific output, identify trends, and map the knowledge landscape of a specific field. frontiersin.org A scientometric study of research on chlorinated paraffins (CPs), a class that includes this compound, provides valuable insights into the evolution of scientific interest, key research areas, and global collaboration patterns.

A comprehensive analysis of literature from 1916 to 2024 revealed a significant and growing body of research on CPs, driven by concerns over their environmental and health impacts as persistent organic pollutants (POPs). nih.govresearchgate.net The study identified a total of 1,452 published articles over this period, with a notable surge in publications since CPs were listed in the Stockholm Convention. frontiersin.org

The analysis highlights the geographical distribution of research efforts, with China being the most prolific country in terms of publication output and citations. nih.govresearchgate.net The average annual growth rate in publications suggests a sustained and significant interest in this research area. nih.govresearcher.life These studies also identify research gaps, such as the need for more focus on the bioaccumulation and toxicity of long-chain chlorinated paraffins (LCCPs) compared to their short-chain counterparts (SCCPs). nih.govresearchgate.net Such analyses are crucial for guiding future research directions and fostering international collaboration to address the global challenges posed by these pollutants. nih.govresearcher.life

| Metric | Finding |

|---|---|

| Total Articles Published | 1,452 nih.govresearchgate.net |

| Average Annual Growth Rate | 4.3% nih.govresearcher.life |

| Top Publishing Country | China (556 publications, 43.3% of total) nih.govresearchgate.net |

| Leading Countries by Publication (after China) | Sweden (90), Canada (77), Germany (75) nih.govresearchgate.net |

| Co-author to Publication Ratio | 5.49 nih.govresearchgate.net |

Emerging Research Frontiers and Future Directions for 1 Chlorotetradecane

Development of Novel Synthetic Applications in Emerging Chemical Fields

1-Chlorotetradecane continues to be a valuable building block in organic synthesis. solubilityofthings.com Its primary role has been as an intermediate in the production of surfactants and other specialty chemicals. chemicalbook.comtheoremchem.com A notable application is in the synthesis of dimethyldimyristylammonium (B1205861) chloride, a type of surfactant. chemicalbook.com

Recent research has demonstrated its utility in the formation of advanced materials. For instance, this compound is a key reactant in the synthesis of the room temperature ionic liquid trihexyl(tetradecyl)phosphonium chloride, [P₆₆₆₁₄]Cl, through its reaction with trihexylphosphine. rsc.org This ionic liquid has shown promise for applications such as CO₂ capture. rsc.org Furthermore, this compound has been employed in the preparation of nonionic microemulsions, specifically with pentaoxyethylene glycol dodecyl ether and water. acs.orgsigmaaldrich.com These microemulsions are subjects of study for their phase behavior and potential applications in creating monodisperse latex particles and gel emulsions. acs.org The compound has also been identified in studies related to the development of coumarin-chalcone derivatives with potential biological activities. researchgate.net

Enhanced Understanding of Complex Environmental Transformation Pathways

As a member of the chlorinated paraffin (B1166041) family, this compound is subject to scrutiny regarding its environmental fate and persistence. researchgate.netresearchgate.net Chlorinated paraffins are recognized as persistent, toxic, and bioaccumulative compounds, necessitating a thorough understanding of their transformation in the environment. researchgate.netresearchgate.netnih.gov

Research into the biotransformation of this compound has revealed several potential pathways. researchgate.net Studies involving microorganisms like Rhodococcus sp. have shown that these bacteria can utilize chlorinated paraffins as a carbon source. nih.gov The proposed degradation mechanism involves an initial enzymatic attack, followed by chain shortening through β-oxidation, ultimately leading to smaller, more readily metabolized molecules. nih.gov Potential biotransformation pathways for chlorinated paraffins in various organisms include hydroxylation, dechlorination, chlorine rearrangement, and carbon chain decomposition. researchgate.netnih.gov

The table below summarizes the observed transformation pathways for this compound and related chlorinated paraffins mediated by different microorganisms.

| Organism/Enzyme | Compound(s) | Transformation Pathway(s) |

| Rhodococcus sp. S45-1 | This compound, Short-Chain Chlorinated Paraffins (SCCPs) | Initial oxygenase attack, β-oxidation, formation of 4-chlorobutyric acid, lactonization to γ-butyrolactone. nih.gov |

| Pseudomonas sp. Strain 273 and N35 | SCCPs | Not explicitly detailed for this compound, but involved in CP degradation. researchgate.net |

| LinB enzyme of Sphingobium indicum | Octachlorotridecanes | Not explicitly detailed for this compound, but involved in CP degradation. researchgate.net |

Exploration of Bio-Derived or Renewable Feedstocks for this compound Synthesis

The shift towards a bio-based economy has spurred research into producing chemicals from renewable resources. climalife.com While the conventional synthesis of this compound relies on petrochemical feedstocks, future efforts are likely to focus on sustainable alternatives. rsc.org The synthesis of this compound can be achieved through the reaction of 1-tetradecanol (B3432657) with hydrochloric acid. rsc.org

The development of biorefineries offers a pathway to convert biomass into a variety of chemical building blocks, including long-chain alcohols like 1-tetradecanol. mdpi.com Vegetable oils and animal fats are prominent renewable feedstocks that, through various chemical transformations, can yield fatty alcohols. abiosus.org These bio-derived alcohols can then be converted to the corresponding chloroalkane, presenting a more sustainable route to this compound. The use of renewable feedstocks like industrial dent corn is already being implemented for the production of other chemical building blocks, such as propanediol, demonstrating the viability of this approach. climalife.com

Interdisciplinary Research at the Interface of Chemistry, Biotechnology, and Environmental Science

The study of this compound increasingly requires a multidisciplinary approach, integrating chemistry, biotechnology, and environmental science. iu.edu This convergence is essential for addressing the compound's lifecycle, from its synthesis to its ultimate environmental fate.

Biotechnology offers promising tools for both the synthesis and remediation of this compound. Biocatalytic processes, for example, could lead to more selective and environmentally friendly production methods. ukcpn.co.uk On the environmental side, understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies for sites contaminated with chlorinated paraffins. nih.gov The study of its behavior in complex systems, such as microemulsions, bridges the gap between fundamental physical chemistry and practical applications in areas like controlled release and materials science. acs.org Furthermore, computational tools and data pipelining are becoming instrumental in analyzing the large datasets generated from environmental monitoring and biological studies of such compounds. iu.edu

Implications for Green Chemistry and Sustainable Chemical Manufacturing

The research and application of this compound are increasingly viewed through the lens of green chemistry and sustainable manufacturing. The principles of green chemistry encourage the use of renewable feedstocks, the design of less hazardous chemical syntheses, and the development of products that degrade into innocuous substances in the environment.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-Chlorotetradecane in two-step reactions?

- Methodological Answer : The synthesis involves two steps: (i) reaction of tetradecanol (C14H30O) with HCl to produce this compound, and (ii) purification to remove by-products like unreacted alcohol and dimeric species (C28H58O). Optimizing stoichiometric ratios (e.g., 2.2 moles of C14H30O per 1.5 moles of HCl) and controlling reaction temperatures (e.g., 40–60°C) can enhance yield. Detailed energy inventories and by-product management strategies are critical for reproducibility .

Q. What characterization techniques are most reliable for confirming the purity of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is recommended for quantifying residual alcohols or chlorinated by-products. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C NMR) confirms structural integrity, while boiling point determination (295°C) and refractive index measurements (1.446–1.448) validate physical consistency with literature standards .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 130°C) and potential skin irritation, use fume hoods for volatile handling and personal protective equipment (PPE) like nitrile gloves. Store below 30°C in airtight containers to prevent degradation. Toxicity data should be cross-referenced with SDS guidelines .

Advanced Research Questions

Q. How does the alkyl chain length of 1-chloroalkanes influence their behavior in microemulsion systems?

- Methodological Answer : Turbidimetric analysis of ternary systems (e.g., C12E5 surfactant, water, and this compound) reveals that longer alkyl chains (e.g., C14 vs. C10) reduce droplet growth rates post-temperature quench due to increased hydrophobicity. Dynamic light scattering (DLS) and time-resolved turbidity measurements are essential for quantifying droplet size evolution .

Q. What methodologies are effective for predicting the environmental persistence of this compound using QSPR models?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models estimate properties like octanol-water partition coefficients (log Kow ≈ 7.1) and water solubility (0.01 mg/L). These models rely on molecular descriptors (e.g., molar volume, halogenation degree) and experimental validation via OECD 301 biodegradability tests .

Q. How can two-point interpolation be applied to calculate vapor pressures of this compound at non-tabulated temperatures?

- Methodological Answer : Using data points (e.g., 144.9°C at 211.0 mmHg and 148.5°C at 121.3 mmHg), the linear interpolation formula predicts intermediate pressures. Automated algorithms (e.g., Python scripts) improve accuracy for large datasets .

Q. What are the challenges in reconciling experimental and computational data for thermodynamic properties of this compound?